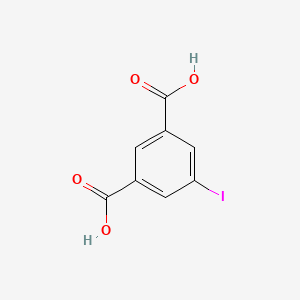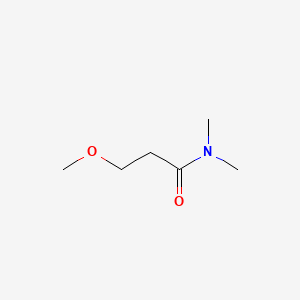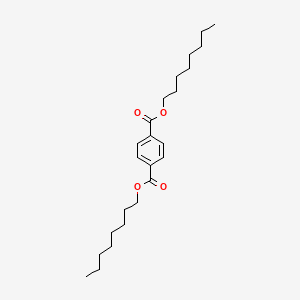
Dioctyl terephthalate
Übersicht
Beschreibung
Dioctyl Terephthalate, also known as DOTP, is a non-phthalate containing plasticizer . It is primarily used as a plasticizer in PVC production . DOTP-based end products comply with environmental requirements such as 16P, ROHS, and REACH regulation . It has no adverse effects on human health .
Synthesis Analysis
DOTP can be prepared by alcoholysis of polyethylene terephthalate (PET) with isooctyl alcohol . A more efficient and environmentally-friendly method involves the alcoholysis of PET using 2-ethyl-1-hexanol (2-EH) as the solvent, and choline chloride-based deep eutectic solvents (ChCl-based DESs) as the catalysts .Molecular Structure Analysis
The molecular formula of DOTP is C24H38O4 . Its average mass is 390.556 Da and its monoisotopic mass is 390.277008 Da .Chemical Reactions Analysis
The alcoholysis of PET to produce DOTP involves the use of 2-ethyl-1-hexanol (2-EH) as the solvent, and choline chloride-based deep eutectic solvents (ChCl-based DESs) as the catalysts . Under optimized conditions, the conversion of PET and the yield of DOTP were 100% and 84.7%, respectively .Physical And Chemical Properties Analysis
DOTP is a clear viscous liquid . Its density is 0.984 g/mL . The boiling point of DOTP is 400 °C .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Applications :
- DOTP, primarily used as a plasticizer, has raised concerns due to its limited biodegradability. A study by (Lee et al., 2019) found that aerobic composting processes can effectively degrade DOTP, with a 98% removal efficiency in a 35-day incubation period.
- Another study by (Tran et al., 2020) investigated the bacterial community during food waste composting with high DOTP concentration. They concluded that high concentrations of DOTP did not hinder the thriving and evolution of the bacterial community, offering insights for bioremediation technologies.
Material Science and Engineering :
- In material science, (Ceran et al., 2020) explored the use of DOTP in creating polyvinyl alcohol-composite films. These films demonstrated remarkable features like high elastic modulus and improved hydrophilic and thermal stability.
- Research by (Küçük et al., 2020) analyzed DOTP cement mortar's resistance to acid, sulfate, and salt, finding it to have substantial compressive strength gain in certain conditions.
Medical and Health Applications :
- A study by (Larsson et al., 2021) investigated DEHT, a form of DOTP, for storing irradiated red blood cells, suggesting its suitability as a plasticizer in blood storage.
- Research on the effects of DOTP and its metabolites on thyroid receptors by (Kambia et al., 2021) compared its hormonal properties to DEHP, revealing certain interactions with thyroid receptors.
Exposure and Toxicology Studies :
- The study by (Bobkov et al., 2022) found that chronic inhalation of DOTP at certain concentrations can affect the contractile activity of the rat small intestine, indicating its enterotropic nature.
- (Silva et al., 2019) conducted a study to assess exposure to DEHTP, a form of DOTP, in the U.S. population, highlighting its widespread presence.
Building Materials and Construction :
- DOTP's role in the performance of concrete was evaluated by (Şimşek et al., 2019). They compared DOTP-reinforced concrete performance with PET-reinforced concrete.
Safety and Environmental Impact :
- A study on the dust explosion characteristics in the DOTP manufacturing process was conducted by (Lee & Kim, 2019), offering insights into safety measures.
- The toxicological effects of DOTP were assessed by (Radilov et al., 2020), determining its maximum allowable concentration in the work area.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dioctyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIWPNWSDYFMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021699 | |
| Record name | Dioctyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctyl terephthalate | |
CAS RN |
4654-26-6 | |
| Record name | Dioctyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4654-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZS4NL164S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



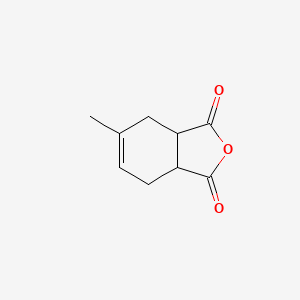
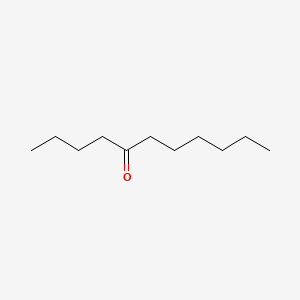
![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)
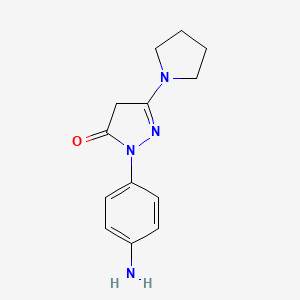
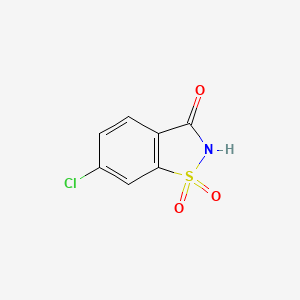

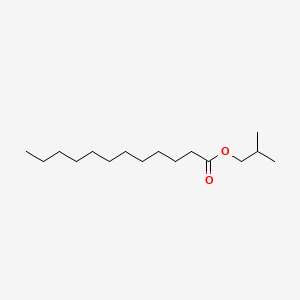
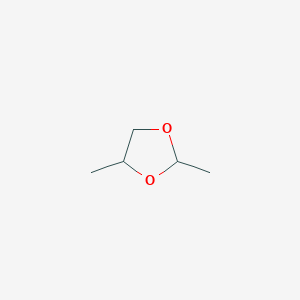
![3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol](/img/structure/B1585458.png)
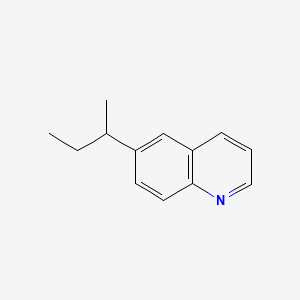
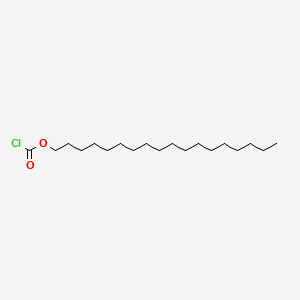
![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
